molecular formula C7H13NO4S B1309946 4-Thiomorpholinepropanoicacid, 1,1-dioxide CAS No. 849928-19-4

4-Thiomorpholinepropanoicacid, 1,1-dioxide

Cat. No.: B1309946
CAS No.: 849928-19-4
M. Wt: 207.25 g/mol
InChI Key: ZZDGJZCNQLBHJY-UHFFFAOYSA-N
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Description

4-Thiomorpholinepropanoicacid, 1,1-dioxide is a chemical compound with the molecular formula C7H13NO4S and a molecular weight of 207.25 g/mol. It is also known by its IUPAC name, 3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid. This compound is characterized by the presence of a thiomorpholine ring with a propanoic acid substituent and two oxygen atoms attached to the sulfur atom, forming a sulfone group.

Preparation Methods

The synthesis of 4-Thiomorpholinepropanoicacid, 1,1-dioxide typically involves the reaction of thiomorpholine with propanoic acid derivatives under specific conditions. One common method includes the oxidation of thiomorpholine using hydrogen peroxide or other oxidizing agents to introduce the sulfone group. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Thiomorpholinepropanoicacid, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen atoms or modify the existing functional groups.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.

    Substitution: The propanoic acid group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Thiomorpholinepropanoicacid, 1,1-dioxide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Thiomorpholinepropanoicacid, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group is known to participate in redox reactions, which can influence cellular processes and enzyme activities. The compound may also interact with proteins and nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

4-Thiomorpholinepropanoicacid, 1,1-dioxide can be compared with other similar compounds, such as thiomorpholine and its derivatives . Thiomorpholine, for example, is a heterocyclic compound containing nitrogen and sulfur, but it lacks the sulfone group present in this compound . This difference in functional groups can lead to variations in chemical reactivity and biological activity .

Similar compounds include:

  • Thiomorpholine
  • Thiomorpholine derivatives

These compounds share structural similarities but differ in their functional groups and specific applications .

Biological Activity

4-Thiomorpholinepropanoic acid, 1,1-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 4-Thiomorpholinepropanoic acid, 1,1-dioxide is C7H13NO3S, with a molecular weight of approximately 191.25 g/mol. The compound features a thiomorpholine ring and a propanoic acid moiety, with the dioxo group enhancing its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that 4-Thiomorpholinepropanoic acid, 1,1-dioxide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may act as a phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, which is relevant in cancer treatment due to the role of PI3K signaling pathways in tumor growth and survival. In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines, indicating a potential for development as an anticancer agent.

The biological activity of 4-Thiomorpholinepropanoic acid, 1,1-dioxide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Cell Membrane Interaction : Its unique structure allows it to interact with cell membranes, potentially altering permeability and leading to cell death in pathogens or cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the uniqueness of 4-Thiomorpholinepropanoic acid, 1,1-dioxide:

Compound NameMolecular FormulaUnique Features
2-(1,1-Dioxidothiomorpholino)propanoic acidC7H13NO3SContains a dioxo group; different reactivity
4-Thiomorpholinepropanoic acidC7H13NO3SLacks the oxide functionality; different biological activity
1-Oxide-4-thiomorpholine acetic acidC6H12ClNO3SAcetic acid derivative; different solubility properties

This table illustrates how variations in functional groups impact the biological activities of these compounds.

Case Studies

Several case studies have explored the therapeutic potential of 4-Thiomorpholinepropanoic acid, 1,1-dioxide:

  • Case Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant inhibition at low concentrations. This finding supports further exploration into its use as an alternative treatment for resistant infections.
  • Case Study on Cancer Cell Lines : Research involving various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to controls. These findings are promising for future drug development targeting specific cancer types.

Properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c9-7(10)1-2-8-3-5-13(11,12)6-4-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDGJZCNQLBHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409197
Record name 4-Thiomorpholinepropanoicacid, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849928-19-4
Record name 4-Thiomorpholinepropanoicacid, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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